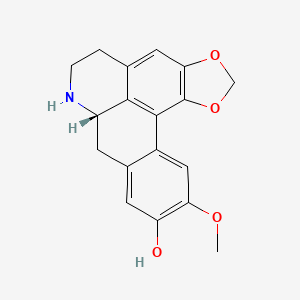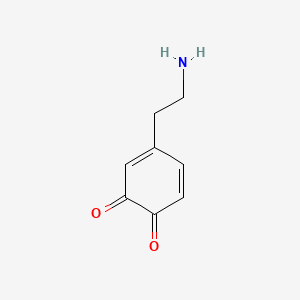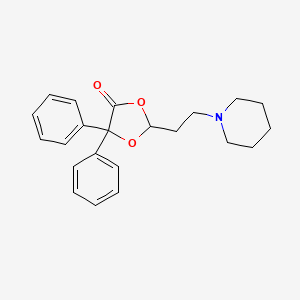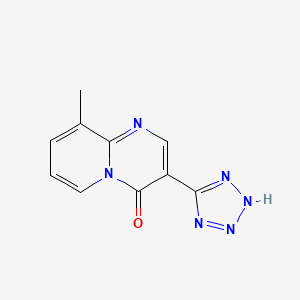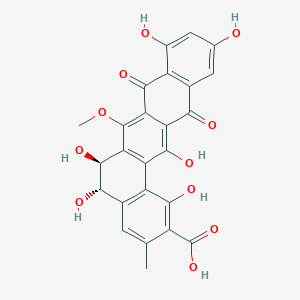
11-O-Demethyl-7-methoxypradinone II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-O-Demethyl-7-methoxypradinone II is a member of tetracenes and a member of p-quinones.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use
Metoclopramide, structurally related to 11-O-Demethyl-7-methoxypradinone II, shows a wide range of clinical applications, including aiding in gastro-intestinal diagnostics, treating various types of vomiting, and managing functional and organic gastro-intestinal disorders. Its ability to improve resting tone of the oesophageal sphincter, accelerate gastric emptying, and enhance pyloric activity, among others, underpins its multifaceted use in medical practice. Despite its extensive applications, it's critical to note the potential for alarming extrapyramidal reactions in a small proportion of patients, underlining the need for careful dosage and monitoring (Pinder et al., 2012).
Renal Function and Oligonucleotides
2′-O-methoxyethyl (2′MOE) antisense oligonucleotides, structurally related to 11-O-Demethyl-7-methoxypradinone II, are examined for their impact on renal function. A comprehensive study involving 2,435 patients from 32 clinical trials revealed no evidence of clinically significant renal dysfunction, maintaining mean levels of renal parameters within normal ranges across various dose groups. This finding underscores the potential therapeutic implications of such compounds, including 11-O-Demethyl-7-methoxypradinone II, in a medical context without substantial renal compromise (Crooke et al., 2017).
Functional Diversity in Plant Metabolism
The 2-oxoglutarate/Fe(II)-dependent dioxygenases (2-ODDs), which 11-O-Demethyl-7-methoxypradinone II may interact with or influence, are among the most versatile and critical oxidizing biological catalysts in plant metabolism. These enzymes facilitate a wide array of oxidative reactions, including hydroxylations, demethylations, desaturations, and more, playing pivotal roles in plant biological processes and potentially impacting various agricultural and environmental domains (Farrow & Facchini, 2014).
Eigenschaften
Produktname |
11-O-Demethyl-7-methoxypradinone II |
|---|---|
Molekularformel |
C25H18O11 |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
(5S,6S)-1,5,6,9,11,14-hexahydroxy-7-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C25H18O11/c1-6-3-8-13(20(30)11(6)25(34)35)14-16(23(33)19(8)29)24(36-2)17-15(22(14)32)18(28)9-4-7(26)5-10(27)12(9)21(17)31/h3-5,19,23,26-27,29-30,32-33H,1-2H3,(H,34,35)/t19-,23-/m0/s1 |
InChI-Schlüssel |
KHCWAAXIQILFRK-CVDCTZTESA-N |
Isomerische SMILES |
CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)OC)C(=C1C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)OC)C(=C1C(=O)O)O |
Kanonische SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)OC)C(=C1C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)

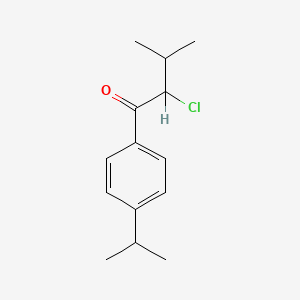
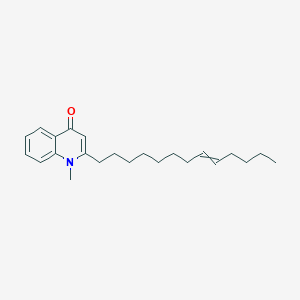

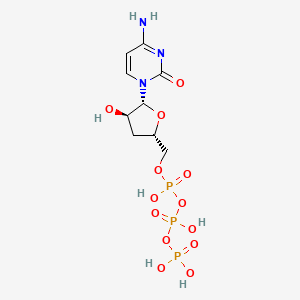
![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)


